

Unveiling the Crystal Architecture of Anhydrous Lanthanum Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Lanthanum sulfate

Cat. No.: B162627

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of a recently identified polymorphic modification of anhydrous **lanthanum sulfate**, designated as β -La₂(SO₄)₃. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and characterization, and presents key structural features in a clear, accessible format for researchers, scientists, and professionals in drug development.

Core Crystallographic Data

The β -polymorph of anhydrous **lanthanum sulfate** crystallizes in a monoclinic system. Its structure has been determined through powder X-ray diffraction followed by Rietveld refinement. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a	17.6923(9) Å
b	6.9102(4) Å
c	8.3990(5) Å
α	90°
β	100.321(3)°
γ	90°
Volume	1010.22(9) Å ³

Atomic Coordinates and Bond Parameters

The asymmetric unit of the β -La₂(SO₄)₃ crystal structure contains one lanthanum ion, one sulfur ion, and four oxygen ions. The precise atomic coordinates are crucial for understanding the three-dimensional arrangement of the atoms within the crystal lattice.

Table 2: Fractional Atomic Coordinates and Isotropic Displacement Parameters (Å²)

Atom	x	y	z	Uiso
La1	0.5000	0.3331(3)	0.2500	0.0091(4)
S1	0.3475(2)	0.8285(4)	0.0570(4)	0.0071(7)
O1	0.3150(4)	0.648(1)	-0.0151(8)	0.012(2)
O2	0.4217(4)	0.806(1)	0.0028(9)	0.016(2)
O3	0.3540(4)	0.858(1)	0.2413(8)	0.014(2)
O4	0.2995(4)	0.994(1)	-0.0191(9)	0.018(2)

The interatomic distances and angles provide insight into the bonding environment within the crystal. The lanthanum ion is coordinated by nine oxygen atoms, forming a distorted tricapped trigonal prism. The sulfate group exists as a regular tetrahedron.

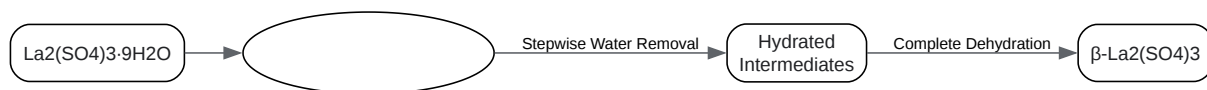
**Table 3: Selected Bond Lengths (Å) and Angles (°) **

Bond	Length (Å)	Angle	**Value (°) **
La1-O1	2.518(7)	O1-S1-O2	109.2(4)
La1-O2	2.521(7)	O1-S1-O3	109.8(4)
La1-O3	2.576(7)	O1-S1-O4	109.1(5)
La1-O4	2.618(7)	O2-S1-O3	109.5(4)
S1-O1	1.474(7)	O2-S1-O4	109.6(5)
S1-O2	1.476(7)	O3-S1-O4	109.6(5)
S1-O3	1.471(7)		
S1-O4	1.465(8)		

Experimental Protocols

Synthesis of Anhydrous Lanthanum Sulfate (β -La₂(SO₄)₃)

Anhydrous β -La₂(SO₄)₃ is synthesized via the thermal dehydration of **lanthanum sulfate nonahydrate** (La₂(SO₄)₃·9H₂O).^[1] The process involves a controlled heating ramp to remove the water molecules in a stepwise manner.



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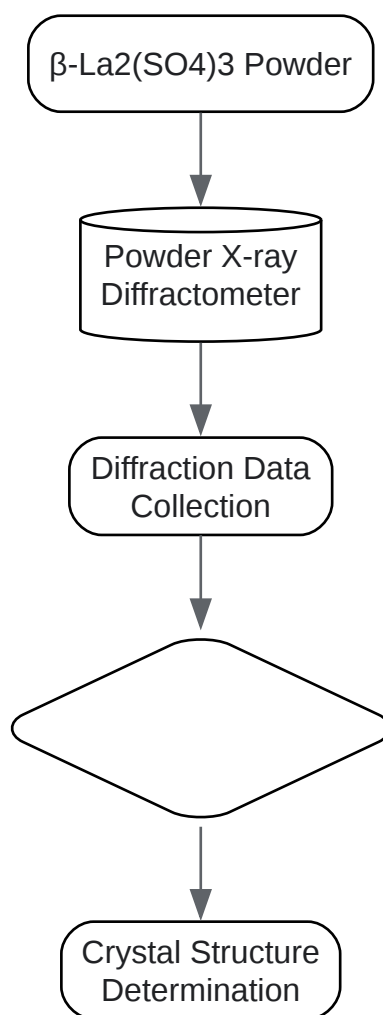
Synthesis workflow for β -La₂(SO₄)₃.

Procedure:

- A sample of commercially available **lanthanum sulfate** nonahydrate is placed in a suitable crucible.
- The crucible is heated in a furnace with a controlled temperature program.
- The temperature is gradually increased to a final temperature sufficient to ensure complete removal of all water molecules, typically above 400°C.
- The sample is held at the final temperature for a specified duration to ensure the formation of the anhydrous phase.
- The resulting anhydrous **lanthanum sulfate** is then cooled to room temperature in a desiccator to prevent rehydration.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

The crystal structure of the synthesized $\beta\text{-La}_2(\text{SO}_4)_3$ was determined using powder X-ray diffraction data.



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Experimental workflow for PXRD analysis.

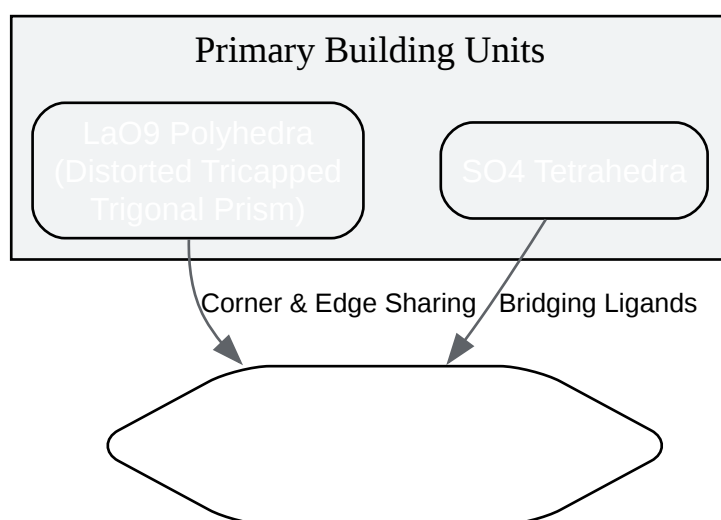
Instrumentation and Data Collection:

- **Diffractometer:** A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α).
- **Sample Preparation:** The anhydrous La₂(SO₄)₃ powder is finely ground and mounted on a sample holder.
- **Data Collection:** The diffraction pattern is collected over a wide 2θ range with a small step size and sufficient counting time to obtain high-quality data.

Rietveld Refinement: The collected powder diffraction data is analyzed using the Rietveld method. This whole-pattern fitting technique refines a theoretical diffraction pattern against the experimental data to determine the crystal structure parameters, including lattice parameters, atomic positions, and site occupancies. The refinement process is continued until a good fit between the calculated and observed patterns is achieved, as indicated by low R-factors (e.g., Rwp, Rp).

Structural Description and Logical Relationships

The crystal structure of $\beta\text{-La}_2(\text{SO}_4)_3$ is characterized by a three-dimensional framework built from interconnected LaO9 polyhedra and SO4 tetrahedra. Understanding the connectivity of these building units is key to comprehending the material's properties.



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Logical relationship of structural units in $\beta\text{-La}_2(\text{SO}_4)_3$.

The LaO9 polyhedra share corners and edges with neighboring SO4 tetrahedra, and the sulfate groups act as bridging ligands, linking the lanthanum centers to form a stable and complex three-dimensional network. This intricate arrangement dictates the physical and chemical properties of anhydrous **lanthanum sulfate**.

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References

- 1. mdpi.com [mdpi.com]
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